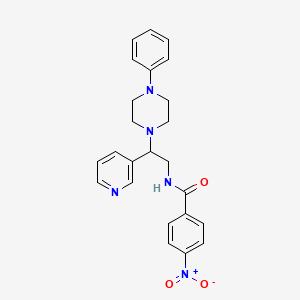
4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-nitro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound involves standard organic reactions, including the coupling of piperazine derivatives with substituted benzamides. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis, with some compounds yielding IC50 values as low as 1.35 µM .
Anticonvulsant Activity
Research on related piperazine derivatives has highlighted their potential as anticonvulsant agents. A study demonstrated that certain piperazine compounds displayed significant activity in maximal electroshock (MES) seizure models, suggesting a possible mechanism involving sodium channel modulation .
Antitumor Activity
The antitumor potential of compounds related to this compound has been explored extensively. For example, various derivatives have been tested against different cancer cell lines, with some showing IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Piperazine Ring Modifications : Alterations in the piperazine moiety significantly affect the compound's potency and selectivity.
- Substituent Variations : The presence of electron-withdrawing groups (like nitro groups) enhances biological activity by improving binding affinity to target receptors.
Case Study 1: Antimycobacterial Activity
A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, compounds with structural similarities to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant efficacy .
Case Study 2: Anticonvulsant Screening
In a study evaluating the anticonvulsant properties of piperazine derivatives, several compounds were tested using the MES model. The results indicated that modifications in the piperazine structure led to varying degrees of efficacy, highlighting the importance of structural design in enhancing therapeutic effects .
特性
IUPAC Name |
4-nitro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c30-24(19-8-10-22(11-9-19)29(31)32)26-18-23(20-5-4-12-25-17-20)28-15-13-27(14-16-28)21-6-2-1-3-7-21/h1-12,17,23H,13-16,18H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZBTOSAOKMWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













